[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride
Description
[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride (CAS: 1269376-76-2) is a bicyclic amine derivative with a molecular weight of 269.25 g/mol and a purity of ≥95% . Structurally, it consists of a piperidine ring substituted at the 3-position with a cyclohexyl group and a methylamine moiety, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility in aqueous systems, making it suitable for laboratory use in pharmaceutical and chemical synthesis workflows. Its InChIKey (OPTUWNRYMCWZCC-UHFFFAOYNA-N) confirms its stereochemical uniqueness .
This compound is marketed by Fluorochem and is available in research-grade quantities (1g–10g) for non-commercial applications .
Properties
IUPAC Name |
(1-cyclohexylpiperidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12;;/h11-12H,1-10,13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTUWNRYMCWZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride typically involves the reaction of cyclohexylamine with piperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, tertiary amines, and various substituted derivatives .
Scientific Research Applications
[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize [(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride, we compare it with structurally and functionally related compounds, focusing on substituent effects , physicochemical properties , and applications .
Table 1: Structural and Functional Comparison
Key Insights:
Positional isomerism: The 3-piperidinyl substitution in the target compound differs from the 4-piperidinyl isomer (CAS: 132740-53-5), which may alter receptor binding affinity due to steric and electronic effects .
Salt Form and Solubility :
- The dihydrochloride salt improves aqueous solubility relative to free-base analogs (e.g., (1-Cyclohexylpiperidin-4-yl)methylamine) , facilitating formulation in biological assays.
Applications :
- Unlike Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride, which is explicitly linked to material science , the target compound’s applications are inferred to be narrower, likely restricted to early-stage pharmaceutical research .
- Piperidin-3-amine dihydrochloride derivatives (e.g., CAS: 334618-23-4) are established chiral intermediates in asymmetric synthesis, whereas the cyclohexyl variant may offer tailored steric bulk for specific targets .
Research Findings and Limitations
- Synthetic Utility : The compound’s cyclohexyl-piperidine scaffold is understudied compared to pyrrolidine or pyrazole analogs, limiting direct comparative pharmacological data.
- Toxicity and Stability: No toxicity data are available for the target compound, unlike BCNU (), a structurally unrelated nitrosourea with documented hematopoietic toxicity . However, the dihydrochloride form likely reduces volatility and improves handling safety.
Biological Activity
[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride is a synthetic organic compound belonging to the class of amines, characterized by a piperidine ring and a cyclohexyl group. Its dihydrochloride form enhances its solubility, making it suitable for various biological applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Structural Properties
The compound features a piperidine ring, which is known for its pharmacological significance. The cyclohexyl substitution contributes to its unique properties, influencing its interaction with biological targets. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders such as depression and anxiety .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Neurotransmitter Interaction : Influences serotonin and dopamine pathways.
- Potential Therapeutic Applications : Candidates for treating depression and anxiety disorders.
- Binding Affinity Studies : Evaluated through various in vitro assays.
Comparative Analysis of Similar Compounds
To provide context, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Cyclohexylmethyl)piperidine | Similar piperidine structure | Potential antidepressant effects |
| 1-(4-Methylcyclohexyl)piperidine | Methyl substitution on cyclohexane | Analgesic properties |
| 1-(Phenylmethyl)piperidine | Phenyl group instead of cyclohexane | Antipsychotic activity |
This comparison illustrates how variations in structure can lead to different biological activities, highlighting the unique potential of this compound.
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of piperidine derivatives, including this compound. Notable findings include:
- Antidepressant Effects : A study demonstrated that similar piperidine compounds showed significant antidepressant-like activity in rodent models .
- Neuroprotective Properties : Research indicated that certain derivatives exhibited neuroprotective effects by inhibiting acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .
- Binding Affinity Studies : Binding assays revealed that this compound has a notable affinity for serotonin receptors, supporting its role in mood regulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
